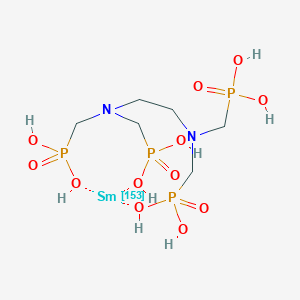![molecular formula C21H20N4O5 B1238989 2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B1238989.png)
2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-[[1-(4-nitrophenyl)-2-pyrrolyl]methylideneamino]acetamide is a member of pyrroles.
Scientific Research Applications
Synthesis and Antidepressant Activity
Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, involving 2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide, have been synthesized. These compounds show potential antidepressant activity, particularly those with 2,5-dimethoxy substitution on the aryl ring. These findings emphasize the potential of the 2-azetidinone skeleton as a CNS active agent, which could be developed further for therapeutic use (Thomas et al., 2016).
Optical and Material Applications
Nonlinear Optical Properties
Hydrazones, including derivatives similar to 2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide, have been studied for their third-order nonlinear optical properties. These studies suggest their potential application in optical devices like optical limiters and switches due to their satisfactory two-photon absorption and optical power-limiting behavior at certain wavelengths (Naseema et al., 2010).
Anticancer and Antileishmanial Activities
Antileishmanial Activity
Compounds, including derivatives of 2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide, have shown promising antileishmanial activity against certain strains. The structural attributes of these compounds, especially the presence of the 4-nitro group, potentially favor their antileishmanial activity, indicating their potential as bioreducible antileishmanial prodrug candidates (Oliveira et al., 2019).
properties
Product Name |
2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide |
|---|---|
Molecular Formula |
C21H20N4O5 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H20N4O5/c1-29-19-10-5-15(12-20(19)30-2)13-21(26)23-22-14-18-4-3-11-24(18)16-6-8-17(9-7-16)25(27)28/h3-12,14H,13H2,1-2H3,(H,23,26)/b22-14+ |
InChI Key |
WHQVUQZVIMLTTA-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC(=O)N/N=C/C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



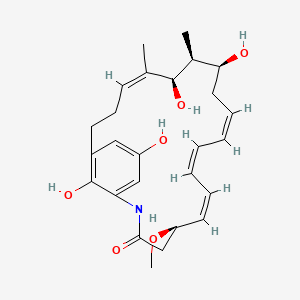

![ethyl (Z)-3-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)methylamino]but-2-enoate](/img/structure/B1238908.png)
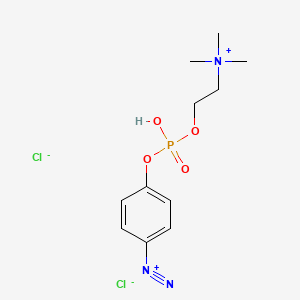
![1-[3-(2-Hydroxypropoxy)-2,2-bis(2-hydroxypropoxymethyl)propoxy]propan-2-ol](/img/structure/B1238911.png)
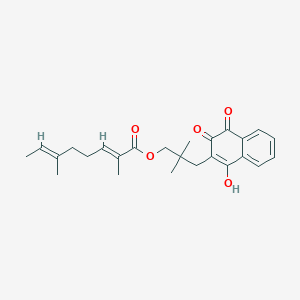
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238918.png)
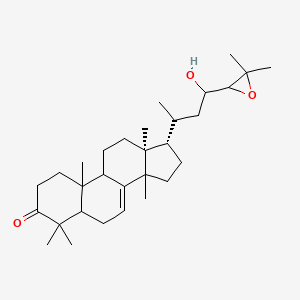
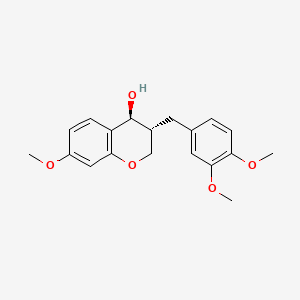
![3-[(3S,5S,8R,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1238922.png)
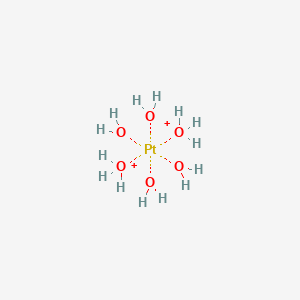
![ethyl N-[(E)-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]carbamate](/img/structure/B1238926.png)
